molecular formula C16H23NO4S B12943005 3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate

3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate

Cat. No.: B12943005
M. Wt: 325.4 g/mol
InChI Key: CAHXUTPPXFAVMW-UHFFFAOYSA-N
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Description

3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate is a complex organic compound that belongs to the class of tetrahydrobenzo[b]thiophenes. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and an amino group attached to a tetrahydrobenzo[b]thiophene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe amino group can be introduced via nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • 4-Amino-6-(tert-butyl)-3-methylthio-
  • Thieno[3,2-d]pyrimidines
  • Thieno[2,3-b]pyridines

Uniqueness

3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate is unique due to its specific combination of functional groups and its tetrahydrobenzo[b]thiophene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

3-O-tert-butyl 5-O-ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate

InChI

InChI=1S/C16H23NO4S/c1-5-20-14(18)9-6-7-11-10(8-9)12(13(17)22-11)15(19)21-16(2,3)4/h9H,5-8,17H2,1-4H3

InChI Key

CAHXUTPPXFAVMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C(=C(S2)N)C(=O)OC(C)(C)C

Origin of Product

United States

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